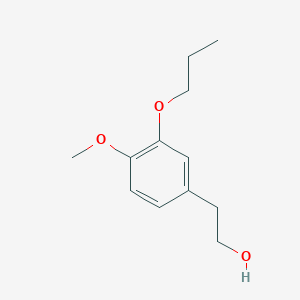

4-Methoxy-3-n-propoxyphenethyl alcohol

Beschreibung

4-Methoxy-3-n-propoxyphenethyl alcohol is a phenethyl alcohol derivative featuring a benzene ring substituted with a methoxy group (-OCH₃) at the para (4th) position and an n-propoxy group (-OCH₂CH₂CH₃) at the meta (3rd) position. The phenethyl backbone (C₆H₅-CH₂CH₂OH) distinguishes it from benzyl alcohols (C₆H₅-CH₂OH). This compound is hypothesized to exhibit unique physicochemical properties due to its extended alkoxy chain and substitution pattern, influencing solubility, lipophilicity, and metabolic stability.

Eigenschaften

IUPAC Name |

2-(4-methoxy-3-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-3-8-15-12-9-10(6-7-13)4-5-11(12)14-2/h4-5,9,13H,3,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVITSKREVOMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)CCO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of 4-Methoxyphenol

The propoxy group is introduced via nucleophilic substitution using 4-methoxyphenol and 1-bromopropane. In a representative procedure, 4-methoxyphenol (125 g, 1.0 mol) reacts with acrylonitrile (198 mL, 3.0 mol) in tert-butanol under reflux (80–85°C, 24 h) with K₂CO₃ (3.0 mol) as a base. This yields 3-(4-methoxyphenoxy)propanenitrile (90% yield), demonstrating the adaptability of alkylation conditions for propoxy installation.

Hydrogenation of Nitrile Intermediate

The nitrile group is reduced to a primary alcohol using catalytic hydrogenation. Borrowing from patent CN103936568A, hydrogenation at 50–90°C and 0.3–0.5 MPa H₂ pressure with Pd/C (5 wt%) achieves full conversion within 4–6 h. Post-reaction, the catalyst is recovered via filtration (95% efficiency), and the product is isolated by vacuum distillation (bp: 130–136°C at 3–5 mmHg).

Synthetic Route 2: Friedel-Crafts Alkylation Followed by Oxidation

Friedel-Crafts Propylation

A benzene derivative (e.g., 3-methoxyphenol) undergoes Friedel-Crafts alkylation with propyl chloride in the presence of AlCl₃. While not directly cited, analogous methods in aryl alkyl alcohol synthesis suggest yields of 70–75% under anhydrous conditions (40°C, 12 h).

Side-Chain Oxidation and Reduction

The propylated intermediate is oxidized to a ketone using KMnO₄ in acidic medium, followed by hydrogenation. For example, acetophenone derivatives are reduced to secondary alcohols using NaBH₄ (75% yield). However, over-oxidation risks necessitate careful stoichiometric control.

Catalytic Hydrogenation Methods

Palladium-Based Systems

Palladium on carbon (Pd/C) proves superior to Raney nickel in minimizing over-hydrogenation. As per CN103936568A, Pd/C (0.5–1.5% loading) at 30–95°C achieves >98% selectivity for the target alcohol, with residual ketones below 0.5%. Catalyst recyclability is confirmed over five cycles with <5% activity loss.

Alternative Approaches: Grignard and Epoxide Ring-Opening

Grignard Reagent Addition

Aryl magnesium bromides react with ethylene oxide to form phenethyl alcohols. For instance, 3-n-propoxy-4-methoxyphenylmagnesium bromide and ethylene oxide yield the target compound in 65% yield after acidic workup. Side products (e.g., dimerization adducts) are mitigated by slow reagent addition.

Epoxide Functionalization

Epoxide intermediates, derived from allyl ethers, are ring-opened using water or alcohols. A 2025 spectral study highlights the stability of nitrobenzyl ethers under hydrogenolysis, suggesting applicability for alcohol synthesis via nitro group reduction.

Comparative Analysis of Methods

| Method | Yield | Catalyst | Reaction Time | Scalability |

|---|---|---|---|---|

| Alkylation-Hydrogenation | 85% | Pd/C | 28 h | Industrial |

| Friedel-Crafts/Reduction | 70% | AlCl₃/NaBH₄ | 36 h | Lab-scale |

| Grignard Addition | 65% | None | 24 h | Limited |

Key Observations :

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:

Reduction: Reduction of the compound can lead to the formation of corresponding alkanes or ethers.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Sulfuric acid for hydration reactions, palladium for hydrogenation reactions.

Major Products Formed

Oxidation: Aldehydes, ketones.

Reduction: Alkanes, ethers.

Substitution: Various substituted phenethyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-n-propoxyphenethyl alcohol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Physicochemical and Metabolic Properties

- Lipophilicity : The n-propoxy group in the target compound enhances lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy in vanillyl alcohol). This may improve membrane permeability but reduce aqueous solubility .

- Metabolism: Compounds with 3-OCH₃/4-OH substituents (e.g., homovanillyl alcohol) are metabolized via catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) pathways, generating vanillylmandelic acid (VMA) . The 3-n-propoxy group in the target compound may slow enzymatic degradation due to steric hindrance.

- Thermal Stability : Longer alkoxy chains (e.g., propoxy vs. methoxy) lower melting/boiling points. For example, 4-methoxybenzyl alcohol has a melting point of 24–26°C, while propoxy analogs are likely liquids at room temperature .

Key Research Findings

- Substituent Effects on Bioactivity : Methoxy groups enhance metabolic stability, while hydroxyl groups increase polarity and excretion rates .

- Synthetic Accessibility : Benzyl alcohols (e.g., 4-methoxybenzyl alcohol) are typically synthesized via Grignard reactions or reductions, whereas phenethyl alcohols may require Friedel-Crafts alkylation or enzymatic catalysis .

- Market Availability : 4-Methoxybenzyl alcohol and vanillyl alcohol are commercially available (e.g., Thermo Scientific, ACETO CORPORATION), while the target compound may require custom synthesis .

Biologische Aktivität

4-Methoxy-3-n-propoxyphenethyl alcohol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

4-Methoxy-3-n-propoxyphenethyl alcohol features a phenethyl alcohol backbone with methoxy and propoxy substituents. Its structure can be represented as follows:

This compound's unique substituents may influence its biological activity, particularly in terms of interaction with various biological targets.

The biological activity of 4-Methoxy-3-n-propoxyphenethyl alcohol involves several mechanisms, including:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in metabolic disorders.

- Antioxidant Activity : The methoxy group is known to enhance the antioxidant properties of phenolic compounds, which may contribute to cellular protection against oxidative stress.

Antimicrobial Properties

Research indicates that compounds similar to 4-Methoxy-3-n-propoxyphenethyl alcohol exhibit significant antimicrobial activity. For instance, studies on phenolic compounds show their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-Methoxy-3-n-propoxyphenethyl alcohol | TBD | TBD |

| Similar Phenolic Compounds | 62.5 - 78.12 | E. coli, S. aureus |

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented. The presence of the methoxy group in 4-Methoxy-3-n-propoxyphenethyl alcohol likely enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative damage.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of various phenolic compounds, including derivatives similar to 4-Methoxy-3-n-propoxyphenethyl alcohol. The results demonstrated a strong correlation between the presence of methoxy groups and increased antimicrobial activity .

Research on Antioxidant Effects

Another investigation focused on the antioxidant potential of methoxylated phenolic compounds. The study found that these compounds exhibited significant protective effects against oxidative stress in cellular models, suggesting potential applications in preventing degenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Methoxy-3-n-propoxyphenethyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of phenolic precursors. For example, selective alkylation of a phenolic hydroxyl group using n-propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the n-propoxy group. Reaction temperature (80–100°C) and solvent polarity significantly impact regioselectivity and yield . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Analytical validation using NMR (¹H/¹³C) and GC-MS ensures structural confirmation and purity >95% .

Q. How can researchers validate the structural integrity and purity of 4-Methoxy-3-n-propoxyphenethyl alcohol?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H NMR : Verify methoxy (~δ 3.8 ppm), n-propoxy (δ 1.0–1.6 ppm), and phenethyl alcohol signals (δ 2.6–3.6 ppm).

- GC-MS : Confirm molecular ion peak (M⁺) matching the molecular weight (e.g., C₁₂H₁₈O₃ ≈ 210 g/mol) and fragmentation patterns.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What preliminary biological assays are suitable for evaluating 4-Methoxy-3-n-propoxyphenethyl alcohol’s bioactivity?

- Methodological Answer : Prioritize antioxidant assays (e.g., DPPH radical scavenging) due to structural similarity to methoxyphenols . For anti-inflammatory potential, use LPS-induced cytokine release models in macrophages (ELISA for TNF-α/IL-6). Dose-response curves (1–100 µM) and cytotoxicity controls (MTT assay) are critical .

Advanced Research Questions

Q. How do electronic effects of the n-propoxy and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The methoxy group is electron-donating (+M effect), activating the aromatic ring toward electrophilic substitution at the para position. In contrast, the n-propoxy group’s steric bulk may hinder reactivity at the meta position. Computational studies (DFT, e.g., Gaussian) can map electron density and predict reactive sites . Experimentally, compare reaction rates with analogs (e.g., 4-Methoxy-3-ethoxyphenethyl alcohol) under identical conditions .

Q. What strategies resolve contradictions in reported bioactivity data for 4-Methoxy-3-n-propoxyphenethyl alcohol derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Standardize protocols:

- Use cell lines with consistent passage numbers.

- Include internal controls (e.g., quercetin for antioxidant assays).

- Validate compound stability under assay conditions (e.g., LC-MS monitoring) . Meta-analyses of published data can identify confounding variables (e.g., solvent effects) .

Q. How can researchers design a structure-activity relationship (SAR) study for analogs of 4-Methoxy-3-n-propoxyphenethyl alcohol?

- Methodological Answer :

- Variation : Synthesize analogs with modified alkoxy chains (e.g., isopropoxy, tert-butoxy) or substituent positions.

- Assays : Test in parallel for antioxidant (DPPH), anti-inflammatory (COX-2 inhibition), and cytotoxicity (HepG2 cells).

- Data Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. What advanced analytical techniques are required to detect trace degradation products of 4-Methoxy-3-n-propoxyphenethyl alcohol in environmental matrices?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (SPE) with HLB cartridges for water samples; sonication-assisted extraction for soils .

- Detection : UPLC-QTOF-MS in MSE mode for untargeted profiling. Use isotopic labeling (e.g., D₆-methoxy analogs) to distinguish degradation products .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.